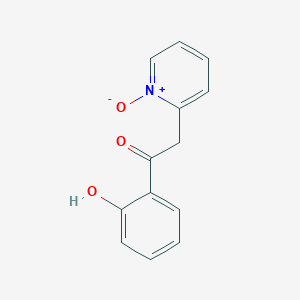![molecular formula C9H14O3S B14582761 Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate CAS No. 61146-94-9](/img/structure/B14582761.png)
Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate is a chemical compound with the molecular formula C8H14O3S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ester group, a sulfanyl group, and a methylacryloyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate typically involves the esterification of 2-sulfanylacetic acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and thioesters.
Scientific Research Applications
Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, while the sulfanyl group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate various biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-sulfanylacetate
- 2-Methylacryloyl chloride
- Isopropyl acetate
Uniqueness
Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61146-94-9 |
|---|---|
Molecular Formula |
C9H14O3S |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
propan-2-yl 2-(2-methylprop-2-enoylsulfanyl)acetate |
InChI |
InChI=1S/C9H14O3S/c1-6(2)9(11)13-5-8(10)12-7(3)4/h7H,1,5H2,2-4H3 |
InChI Key |
HGUFISZNEWKPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



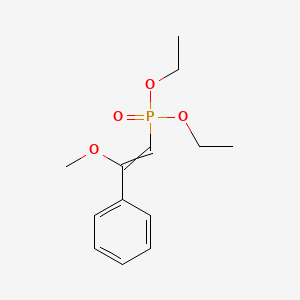
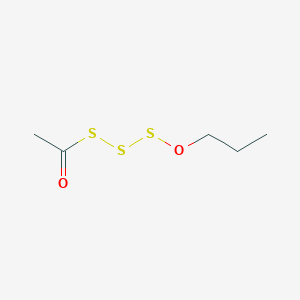
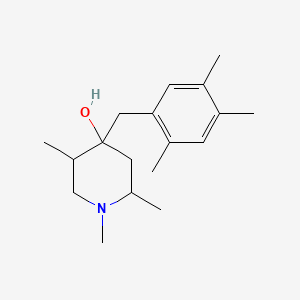
![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B14582720.png)
![Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14582734.png)
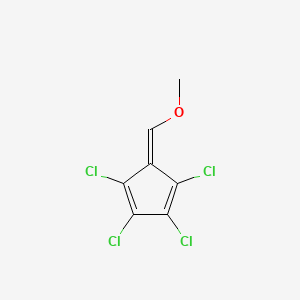

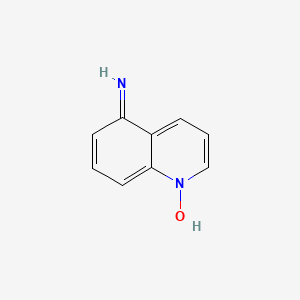

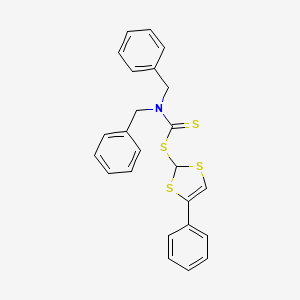

![Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14582771.png)
